molecular formula C22H21N3O3 B2561155 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-20-4

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2561155
CAS No.: 883961-20-4
M. Wt: 375.428
InChI Key: AUBBFODMTMLDFY-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a derivative of pyrimido[4,5-b]quinoline . It is a complex organic compound that can be synthesized through various methods .


Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinoline derivatives can be achieved via a one-pot three-component condensation of 4-chloro aniline, aromatic aldehyde, and barbituric acid using low transition temperature mixtures as new generation and sustainable solvents . This process is accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures, and no chromatographic purification with high yield .

Scientific Research Applications

Corrosion Inhibition

One significant application of pyrimido[4,5-b]quinoline derivatives is in the field of corrosion inhibition. A study demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, with one derivative exhibiting up to 98.30% efficiency at a specific concentration. The inhibition process involves adsorption onto the steel surface, conforming to the Langmuir adsorption isotherm model. These inhibitors are classified as cathodic-type, significantly retarding steel corrosion through the formation of protective adsorbed films on the surface. This application is supported by experimental data and theoretical calculations, highlighting their potential in industrial corrosion protection processes (Verma et al., 2016).

Antimicrobial Activity

Another research focus is the synthesis and antimicrobial activity of pyrimido[4,5-b]quinoline derivatives. These compounds have been evaluated for their efficacy against various microbial strains. The synthesis process involves reacting specific precursors to generate compounds with potential antimicrobial properties. One study highlighted the creation of a compound through a multi-step reaction, demonstrating significant antimicrobial activity against selected bacterial and fungal strains. This exploration opens avenues for developing new antimicrobial agents based on pyrimido[4,5-b]quinoline structures (Vartale et al., 2013).

Green Chemistry and Catalysis

Pyrimido[4,5-b]quinoline derivatives have also been synthesized through environmentally friendly methods, contributing to green chemistry. One study detailed the L-proline-catalyzed synthesis of complex heterocyclic compounds using water as the solvent, showcasing high atom economy and the absence of harmful by-products. This methodology emphasizes sustainable chemical processes and the potential of pyrimido[4,5-b]quinoline derivatives in catalytic applications, presenting a path towards eco-friendly synthesis strategies (Rajesh et al., 2011).

Properties

IUPAC Name

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-13-25-20(14-9-11-15(28-3)12-10-14)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBFODMTMLDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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